CU-Cpd107

Description

BenchChem offers high-quality CU-Cpd107 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CU-Cpd107 including the price, delivery time, and more detailed information at info@benchchem.com.

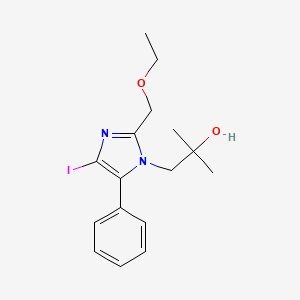

Structure

3D Structure

Properties

Molecular Formula |

C16H21IN2O2 |

|---|---|

Molecular Weight |

400.25 g/mol |

IUPAC Name |

1-[2-(ethoxymethyl)-4-iodo-5-phenylimidazol-1-yl]-2-methylpropan-2-ol |

InChI |

InChI=1S/C16H21IN2O2/c1-4-21-10-13-18-15(17)14(12-8-6-5-7-9-12)19(13)11-16(2,3)20/h5-9,20H,4,10-11H2,1-3H3 |

InChI Key |

XCYMSVIYUJTAPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=NC(=C(N1CC(C)(C)O)C2=CC=CC=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CU-Cpd107

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CU-Cpd107 is a novel small molecule modulator of Toll-like Receptor 8 (TLR8) that exhibits a unique, context-dependent dual mechanism of action. Unlike conventional TLR8 agonists or antagonists, CU-Cpd107's function is contingent on the presence of other TLR8 ligands. In the presence of synthetic agonists, such as R848, CU-Cpd107 acts as an inhibitor of TLR8 signaling. Conversely, when co-administered with natural TLR8 ligands like single-stranded RNA (ssRNA), it functions as a synergistic agonist, amplifying the immune response. This dichotomous behavior positions CU-Cpd107 as a compelling tool for dissecting TLR8 signaling and a potential therapeutic agent with a unique safety profile, as it is inactive on its own.[1][2][3]

Core Mechanism of Action: A Dichotomous Modulator of TLR8

CU-Cpd107 is a tetrasubstituted imidazole that has been identified as a selective modulator of human TLR8. Its mechanism of action is notable for its dual nature, which is dependent on the specific ligand environment of the TLR8 receptor.[3]

Antagonistic Activity in the Presence of Synthetic Agonists

When TLR8 is stimulated by synthetic agonists like the imidazoquinoline compound R848, CU-Cpd107 functions as an inhibitor. It dose-dependently blocks the downstream signaling cascade initiated by R848, preventing the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[1]

Synergistic Agonist Activity with ssRNA

In stark contrast to its inhibitory role, CU-Cpd107 displays synergistic agonist activity when in the presence of natural TLR8 ligands, specifically single-stranded RNA (ssRNA). While CU-Cpd107 alone does not activate TLR8 signaling, its presence significantly enhances the receptor's response to ssRNA, leading to a potentiation of the downstream immune signaling pathways. This co-agonist activity suggests that CU-Cpd107 may bind to a site on the TLR8 receptor that is distinct from the primary ligand-binding site and allosterically modulates the receptor's conformation to enhance its response to ssRNA.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for CU-Cpd107's activity on TLR8.

| Parameter | Value | Conditions | Cell Line |

| IC50 (Inhibition) | 13.7 µM | In the presence of R848 | HEK-Blue hTLR8 |

| Co-agonist Activity | ~5-fold activation | 100 µM CU-Cpd107 in the presence of ssRNA40 (5 µg/ml) | HEK-Blue hTLR8 |

Signaling Pathways and Experimental Workflows

TLR8 Signaling Pathway

The following diagram illustrates the canonical TLR8 signaling pathway, which is initiated by the recognition of ssRNA in the endosome and culminates in the production of pro-inflammatory cytokines.

Caption: Canonical TLR8 signaling cascade.

Dual Mechanism of CU-Cpd107

This diagram illustrates the dual, context-dependent mechanism of action of CU-Cpd107 on the TLR8 receptor.

Caption: Context-dependent action of CU-Cpd107.

Experimental Workflow: SEAP Reporter Assay

The following diagram outlines the general workflow for assessing the activity of CU-Cpd107 using a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter assay in HEK-Blue™ hTLR8 cells.

Caption: Workflow for the SEAP reporter assay.

Experimental Protocols

Cell Culture

HEK-Blue™ hTLR8 cells, which stably express human TLR8 and a SEAP reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and 2 mM L-glutamine. The selection antibiotics for the TLR8 and SEAP plasmids should be maintained in the culture medium as per the manufacturer's instructions.

SEAP Reporter Assay for Inhibitory Activity

-

Cell Seeding: Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of CU-Cpd107 in cell culture medium.

-

Treatment: Add the diluted CU-Cpd107 to the cells, followed by the addition of a fixed concentration of the TLR8 agonist R848 (e.g., 1 µg/mL).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

SEAP Detection: Collect an aliquot of the cell culture supernatant and transfer it to a new 96-well plate. Add QUANTI-Blue™ Solution, a SEAP detection reagent, to each well.

-

Data Acquisition: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of SEAP activity at each concentration of CU-Cpd107 relative to the R848-only control. Determine the IC50 value by fitting the data to a dose-response curve.

SEAP Reporter Assay for Co-agonist Activity

-

Cell Seeding: Follow the same procedure as for the inhibitory assay.

-

Compound and Ligand Preparation: Prepare serial dilutions of CU-Cpd107. Prepare a fixed concentration of ssRNA (e.g., ssRNA40 at 5 µg/mL).

-

Treatment: Add the diluted CU-Cpd107 to the cells, followed by the addition of the ssRNA. Include controls with ssRNA alone and CU-Cpd107 alone.

-

Incubation, SEAP Detection, and Data Acquisition: Follow steps 4-6 from the inhibitory assay protocol.

-

Data Analysis: Calculate the fold activation of SEAP activity for each condition relative to the untreated control.

TLR Selectivity Assay

-

Cell Lines: Utilize a panel of HEK-Blue™ cells, each expressing a different human TLR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, and TLR9).

-

Treatment: Treat each cell line with a high concentration of CU-Cpd107 (e.g., 100 µM) in the presence of a known agonist for that specific TLR (e.g., Pam3CSK4 for TLR2, LPS for TLR4, R848 for TLR7).

-

Assay Procedure: Follow the general SEAP reporter assay protocol for each cell line.

-

Data Analysis: Compare the SEAP activity in the presence and absence of CU-Cpd107 for each TLR-specific agonist. A lack of inhibition in the other TLR cell lines indicates the selectivity of CU-Cpd107 for TLR8.

References

CU-Cpd107: A Selective TLR8 Modulator with Dual Agonist and Antagonist Functions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1] Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting an effective immune response.[2] This positions TLR8 as a compelling therapeutic target for a range of applications, including vaccine adjuvants, cancer immunotherapy, and antiviral agents.[3] CU-Cpd107 has emerged as a novel small molecule modulator of TLR8, exhibiting a unique, context-dependent dual functionality that sets it apart from traditional TLR8 agonists.

This technical guide provides a comprehensive overview of CU-Cpd107, detailing its mechanism of action, selectivity, and the experimental protocols for its characterization. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TLR8 modulation.

Core Properties of CU-Cpd107

CU-Cpd107 is a tetrasubstituted imidazole derivative that demonstrates a fascinating dichotomous activity profile contingent on the presence of ssRNA.[4] In the absence of a natural TLR8 ligand like ssRNA, CU-Cpd107 acts as an antagonist, inhibiting TLR8 signaling induced by synthetic agonists such as R848.[4] Conversely, when ssRNA is present, CU-Cpd107 synergistically enhances TLR8 activation, functioning as a potent agonist. This unique characteristic suggests a sophisticated mechanism of interaction with the TLR8 receptor complex.

Data Presentation

The quantitative data available for CU-Cpd107's activity is summarized in the tables below.

| Parameter | Cell Line | Condition | Value | Reference |

| Antagonistic Activity | ||||

| IC50 | HEK-Blue™ hTLR8 | R848-induced signaling | 13.7 µM | |

| Synergistic Agonistic Activity | ||||

| Concentration Range | HEK-Blue™ hTLR8 | In the presence of ssRNA | 0 - 100 µM | |

| EC50 | HEK-Blue™ hTLR8 | In the presence of ssRNA | Not Publicly Available |

Table 1: In Vitro Activity of CU-Cpd107

| TLR Target | Activity | Quantitative Data | Reference |

| TLR8 | Selective Modulator | See Table 1 | |

| TLR1/2 | No significant activity | Not Publicly Available | |

| TLR2/6 | No significant activity | Not Publicly Available | |

| TLR3 | No significant activity | Not Publicly Available | |

| TLR4 | No significant activity | Not Publicly Available | |

| TLR5 | No significant activity | Not Publicly Available | |

| TLR7 | No significant activity | Not Publicly Available | |

| TLR9 | No significant activity | Not Publicly Available |

Table 2: Selectivity Profile of CU-Cpd107. While specific quantitative data on the selectivity of CU-Cpd107 across a full panel of Toll-like receptors is not publicly available, initial reports indicate high selectivity for TLR8.

At a concentration of 100 µM in the presence of ssRNA, CU-Cpd107 has been shown to decrease the mRNA expression levels of pro-inflammatory cytokines including IFN-β, TNF-α, IL-1β, IL-6, and IL-8 in HEK-Blue™ hTLR8 cells.

Signaling Pathways and Experimental Workflows

TLR8 Signaling Pathway

The activation of TLR8 by agonists initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the expression of pro-inflammatory cytokines and chemokines.

Caption: TLR8 signaling pathway initiated by synergistic action of ssRNA and CU-Cpd107.

Experimental Workflow for Characterizing CU-Cpd107

The dual activity of CU-Cpd107 necessitates a two-step experimental workflow for its complete characterization. The first step involves assessing its antagonistic properties, followed by the evaluation of its synergistic agonistic effects in the presence of ssRNA.

Caption: Workflow for characterizing the dual activity of CU-Cpd107.

Experimental Protocols

Synthesis of CU-Cpd107 (General Procedure for Tetrasubstituted Imidazoles)

While a specific, detailed synthesis protocol for CU-Cpd107 is not publicly available, it can be synthesized through established methods for creating tetrasubstituted imidazoles. A common approach is a one-pot, multi-component condensation reaction.

Materials:

-

An appropriate 1,2-dicarbonyl compound (e.g., benzil)

-

An aldehyde

-

A primary amine

-

Ammonium acetate

-

A suitable catalyst (e.g., a Lewis acid or a solid acid catalyst)

-

An appropriate solvent (e.g., ethanol, acetic acid)

General Procedure:

-

A mixture of the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), primary amine (1 mmol), and ammonium acetate (1-2 mmol) is prepared in the chosen solvent.

-

The catalyst is added to the reaction mixture.

-

The mixture is then heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to yield the desired tetrasubstituted imidazole.

HEK-Blue™ hTLR8 Reporter Assay

This assay is used to determine the agonistic or antagonistic activity of compounds on human TLR8. HEK-Blue™ hTLR8 cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compound (CU-Cpd107)

-

TLR8 agonist (e.g., R848)

-

ssRNA

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-655 nm)

Protocol for Antagonist Activity:

-

Prepare a cell suspension of HEK-Blue™ hTLR8 cells in HEK-Blue™ Detection medium.

-

Dispense 180 µL of the cell suspension into each well of a 96-well plate.

-

Add 20 µL of various concentrations of CU-Cpd107 to the wells.

-

Immediately add 20 µL of the TLR8 agonist R848 at a final concentration that induces a potent response.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the CU-Cpd107 concentration.

Protocol for Synergistic Agonist Activity:

-

Follow steps 1 and 2 of the antagonist protocol.

-

Add 20 µL of ssRNA at a fixed, sub-optimal concentration to the wells.

-

Add 20 µL of various concentrations of CU-Cpd107 to the wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Measure the SEAP activity as described above.

-

Determine the half-maximal effective concentration (EC50) by plotting the absorbance against the log of the CU-Cpd107 concentration.

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Induction Assay

This assay is used to evaluate the ability of CU-Cpd107 to induce cytokine production in primary human immune cells.

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

CU-Cpd107

-

ssRNA

-

LPS (positive control)

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-12, IFN-γ)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell concentration.

-

Seed the PBMCs into a 96-well plate.

-

Prepare serial dilutions of CU-Cpd107 with and without a fixed concentration of ssRNA.

-

Add the compound dilutions to the wells containing PBMCs. Include wells with medium alone (negative control) and LPS (positive control).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of CU-Cpd107 on cytokine production in the presence and absence of ssRNA.

Conclusion

CU-Cpd107 represents a significant advancement in the field of TLR8 modulation. Its unique dual functionality as a selective antagonist in the absence of ssRNA and a synergistic agonist in its presence offers a novel paradigm for therapeutic intervention. This context-dependent activity could potentially allow for a more targeted and controlled immune activation, minimizing off-target effects. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of CU-Cpd107 in various disease models. Further research is warranted to fully elucidate its mechanism of action, establish a complete selectivity profile, and explore its efficacy in preclinical and clinical settings.

References

Unveiling CU-Cpd107: A Technical Guide to its Discovery, Synthesis, and Dichotomous Modulation of TLR8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and unique biological activity of CU-Cpd107, a novel tetrasubstituted imidazole that acts as a dichotomous modulator of Toll-like receptor 8 (TLR8). CU-Cpd107 exhibits a remarkable dual functionality: it acts as an antagonist to synthetic TLR8 agonists like R848, while behaving as a synergistic agonist in the presence of single-stranded RNA (ssRNA). This unique profile presents a promising avenue for therapeutic intervention, potentially avoiding the systemic inflammation associated with conventional TLR8 agonists. This document details the synthetic pathway, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological and chemical workflows.

Discovery and Rationale

CU-Cpd107 was developed through a rational drug design approach aimed at exploring the chemical space around known imidazoquinoline-based TLR7 and TLR8 agonists, such as R848. The core concept involved breaking apart the rigid aminoquinoline ring of these established agonists to introduce greater conformational flexibility, while retaining key substituents known to be important for TLR8 activity. This effort led to the fortuitous discovery of CU-Cpd107, a compound with an unexpected and therapeutically interesting dual activity profile.[1]

Quantitative Data Summary

The biological activity of CU-Cpd107 has been characterized by its dual functions as a TLR8 inhibitor and a co-agonist. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Conditions |

| IC50 (Inhibition) | 13.7 µM | Inhibition of R848-induced TLR8 signaling in HEK-Blue™ hTLR8 cells. |

| Co-agonist Activity | ~5-fold activation | At 100 µM in the presence of ssRNA in HEK-Blue™ hTLR8 cells (SEAP assay). |

| Solubility | 1.8 mg/mL | In DMSO. |

Signaling Pathway Modulation

CU-Cpd107 exerts its effects by modulating the Toll-like receptor 8 (TLR8) signaling pathway. TLR8 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to viral single-stranded RNA (ssRNA).

Upon binding of its ligand, TLR8 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving the IRAK family of kinases (IRAK1, IRAK4) and TRAF6. This cascade ultimately leads to the activation of two major transcriptional programs:

-

NF-κB Pathway: Leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

IRF Pathway: Induces the expression of Type I interferons (IFN-α/β), which are critical for antiviral responses.

CU-Cpd107's unique activity is dependent on the context of TLR8 stimulation. In the presence of a synthetic agonist like R848, it competitively inhibits this pathway. However, when co-administered with ssRNA, it synergistically enhances the activation of this same pathway.

Caption: TLR8 signaling pathway and points of modulation by CU-Cpd107.

Synthesis of CU-Cpd107

The synthesis of CU-Cpd107 is an eight-step process starting from commercially available materials. A representative synthetic scheme is outlined below. The detailed, step-by-step protocol can be found in the supplementary information of the primary publication.[1]

Caption: Eight-step synthesis workflow for CU-Cpd107.

Experimental Protocols

HEK-Blue™ hTLR8 SEAP Reporter Assay

This assay is used to quantify the activation of the NF-κB pathway downstream of TLR8.[2][3][4]

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

DMEM, high glucose, with 10% heat-inactivated FBS, Pen-Strep, Normocin™, and Blasticidin

-

QUANTI-Blue™ Solution (InvivoGen)

-

CU-Cpd107, R848, ssRNA40

-

96-well plates

Protocol:

-

Cell Seeding: Plate HEK-Blue™ hTLR8 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of CU-Cpd107. For co-agonist assays, prepare a solution of ssRNA. For inhibition assays, prepare a solution of R848.

-

Cell Treatment:

-

Inhibition Assay: Add CU-Cpd107 dilutions to the cells, followed by a fixed concentration of R848.

-

Co-agonist Assay: Add a fixed concentration of ssRNA to the cells, followed by CU-Cpd107 dilutions.

-

Include appropriate vehicle and positive/negative controls.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

SEAP Detection:

-

Add an aliquot of the cell culture supernatant to a new 96-well plate containing QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the optical density at 620-655 nm using a spectrophotometer.

-

Data Analysis: Normalize the results to the control wells and plot the dose-response curves to determine IC50 or EC50 values.

Caption: Workflow for the HEK-Blue™ hTLR8 SEAP reporter assay.

Conclusion and Future Directions

CU-Cpd107 represents a novel chemical entity with a unique, context-dependent mechanism of action on TLR8. Its ability to inhibit synthetic agonist-induced signaling while potentiating the effects of natural ligands (ssRNA) makes it a compelling candidate for further investigation. This dichotomous behavior could be harnessed to develop therapies that selectively boost antiviral immunity in the presence of a viral infection, while minimizing the risk of off-target, systemic inflammation. Future research should focus on elucidating the precise molecular interactions that govern this dual activity, as well as on in vivo studies to evaluate its therapeutic potential in models of viral disease and as a vaccine adjuvant.

References

In Vitro Immunomodulatory Activity of Copper-Based Compounds: A Technical Overview

Disclaimer: Information regarding the specific compound "CU-Cpd107" is not available in the public domain as of the last update of this document. This guide therefore provides an in-depth overview of the in vitro activity of representative, well-characterized copper-containing compounds on immune cells, based on available scientific literature. The data and methodologies presented herein are intended to serve as a technical reference for researchers, scientists, and drug development professionals in the field of immunology and pharmacology.

Introduction

Copper is an essential trace element that plays a critical role in a myriad of physiological processes, including immune function. Its ability to cycle between different oxidation states makes it a key cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, and neurotransmitter synthesis. In the context of the immune system, copper is known to influence the development, differentiation, and function of various immune cell populations. Dysregulation of copper homeostasis has been linked to impaired immune responses and increased susceptibility to infections.

This technical guide focuses on the in vitro effects of select copper-based compounds on immune cells, providing a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows. The information is curated to provide a practical resource for understanding the immunomodulatory potential of this class of compounds.

Quantitative Data on the In Vitro Activity of Copper Compounds

The following tables summarize the quantitative effects of representative copper compounds on various immune cell functions as reported in the scientific literature.

Table 1: Effect of Copper Bis-glycinate (Cbg) on Human Immune Cells In Vitro

| Cell Type | Parameter Measured | Cbg Concentration | Observed Effect | Reference |

| Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs) | Proliferation | 3 - 50 µg/mL | Progressive inhibition of proliferation.[1][2] | [1][2] |

| Stimulated Human CD4+ Helper T Cells | IL-17 Secretion | Dose-dependent | Dose-dependent decrease in IL-17 levels.[1] | |

| Stimulated Human CD4+ Helper T Cells | IL-2 Secretion | Dose-dependent | Dose-dependent decrease in IL-2 levels. | |

| Stimulated Human CD4+ Helper T Cells | IFN-γ Secretion | Not specified | Slight decrease with no significant change between concentrations. | |

| Stimulated Human Monocytic THP-1 Cells | IL-6 Secretion | Not specified | Reduction in IL-6 secretion. | |

| Stimulated Human Monocytic THP-1 Cells | TNF-α Secretion | Not specified | Significant reduction in TNF-α secretion. | |

| Stimulated Jurkat Cells (human T lymphocyte cell line) | Intracellular Ca2+ Influx | Dose-dependent | Significant inhibition of intracellular calcium influx in a dose-dependent manner. |

Table 2: Cytotoxic Activity of a Representative Cu(II) Complex (Complex 2 with -COOH functionality) on a Cancer Cell Line

| Cell Line | Parameter Measured | Complex Concentration | IC50 Value | Reference |

| MCF-7 (human breast cancer) | Cytotoxicity | 0.5, 1.0, 2.0, 4.0 µM | 0.77 ± 0.12 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (PBMCs)

This protocol is based on the general principles of T-cell proliferation assays.

Objective: To assess the effect of a test compound on the proliferation of stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Human PBMCs isolated from whole blood via Ficoll-Paque density gradient centrifugation.

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as a mitogenic stimulant.

-

Test compound (e.g., Copper Bis-glycinate) at various concentrations.

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or [3H]-thymidine.

-

96-well flat-bottom culture plates.

-

Flow cytometer or liquid scintillation counter.

Procedure:

-

PBMCs are washed and resuspended in complete RPMI-1640 medium.

-

Cells are labeled with a cell proliferation dye according to the manufacturer's instructions. This involves incubating the cells with the dye, followed by quenching the staining reaction and washing the cells.

-

Labeled PBMCs are seeded in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

The test compound is added to the wells at the desired final concentrations. A vehicle control (e.g., DMSO) is also included.

-

Cells are stimulated with a mitogen (e.g., PHA at 5 µg/mL). Unstimulated cells serve as a negative control.

-

The plate is incubated for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

If using a proliferation dye, cells are harvested, stained with a viability dye, and analyzed by flow cytometry. The decrease in fluorescence intensity of the dye is proportional to the number of cell divisions.

-

If using [3H]-thymidine, the radiolabel is added to the cultures for the final 18-24 hours of incubation. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

Cytokine Secretion Assay (ELISA)

This protocol outlines a general method for measuring cytokine levels in cell culture supernatants.

Objective: To quantify the secretion of specific cytokines (e.g., IL-2, IL-17, IFN-γ, IL-6, TNF-α) from immune cells upon stimulation in the presence of a test compound.

Materials:

-

Immune cells (e.g., CD4+ T cells, THP-1 cells).

-

Complete cell culture medium.

-

Stimulating agent (e.g., PMA and ionomycin, or LPS for THP-1 cells).

-

Test compound at various concentrations.

-

96-well cell culture plates.

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest.

-

Microplate reader.

Procedure:

-

Immune cells are seeded in a 96-well plate at an appropriate density.

-

The test compound is added to the wells at the desired concentrations.

-

Cells are stimulated with the appropriate agent.

-

The plate is incubated for a predetermined period (e.g., 24-48 hours) to allow for cytokine production and secretion.

-

After incubation, the plate is centrifuged, and the cell-free supernatant is collected from each well.

-

The concentration of the target cytokine in the supernatant is measured using a specific ELISA kit, following the manufacturer's instructions. This typically involves:

-

Coating a 96-well ELISA plate with a capture antibody.

-

Adding the cell culture supernatants and a standard curve of the recombinant cytokine.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

The cytokine concentrations in the samples are calculated based on the standard curve.

Intracellular Calcium Influx Assay

This protocol describes a method to measure changes in intracellular calcium levels in response to a stimulus.

Objective: To determine the effect of a test compound on intracellular calcium mobilization in immune cells (e.g., Jurkat cells) following stimulation.

Materials:

-

Jurkat T cells.

-

Complete RPMI-1640 medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium.

-

Stimulating agent (e.g., anti-CD3 antibody or ionomycin).

-

Test compound at various concentrations.

-

Flow cytometer with time-resolved analysis capabilities.

Procedure:

-

Jurkat cells are harvested and washed with HBSS without calcium and magnesium.

-

Cells are loaded with a calcium-sensitive dye by incubating them in HBSS containing the dye and Pluronic F-127 for 30-60 minutes at 37°C in the dark.

-

After loading, cells are washed to remove excess dye and resuspended in HBSS with calcium and magnesium.

-

The cell suspension is pre-incubated with the test compound or vehicle control for a specified period.

-

A baseline fluorescence reading is acquired on the flow cytometer for a short period (e.g., 30-60 seconds).

-

The stimulating agent is then added to the cell suspension while the sample is on the flow cytometer, and data acquisition continues for several minutes to record the change in fluorescence over time.

-

The data is analyzed to determine the kinetics and magnitude of the calcium influx, typically represented as a change in mean fluorescence intensity over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the in vitro assessment of copper compounds on immune cells.

Caption: General experimental workflow for in vitro immunomodulatory studies.

Caption: Simplified NF-κB signaling pathway and potential modulation by copper compounds.

Caption: T-cell receptor-mediated calcium signaling and potential inhibition.

References

Understanding the Dichotomous Interaction of CU-Cpd107 with Single-Stranded RNA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CU-Cpd107, a novel tetrasubstituted imidazole with a unique, dual-activity profile in modulating the innate immune response. Its interaction with single-stranded RNA (ssRNA) is of significant interest for the development of targeted antiviral therapeutics and immunomodulators. This document synthesizes the current understanding of CU-Cpd107's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: The Dual-Activity of CU-Cpd107

CU-Cpd107 is a small molecule that modulates the activity of Toll-like receptor 8 (TLR8), a key sensor of viral ssRNA in the innate immune system.[1][2][3] Unlike conventional TLR8 modulators, CU-Cpd107 exhibits a dichotomous behavior that is entirely dependent on the presence of ssRNA.[1][2]

-

As an Antagonist: In the absence of ssRNA, CU-Cpd107 acts as an inhibitor of TLR8 signaling that is induced by other small-molecule agonists, such as R848.

-

As a Synergistic Agonist: In the presence of viral ssRNA (e.g., ssRNA40 or ORN06), CU-Cpd107's function is reversed. It becomes a synergistic agonist, significantly enhancing the TLR8-mediated immune response.

This unique characteristic presents a promising therapeutic strategy: the potential to selectively activate an immune response at the site of a viral infection, where viral ssRNA is present, while minimizing the risk of systemic, non-specific inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on CU-Cpd107, providing a clear comparison of its inhibitory and synergistic activities.

Table 1: Inhibitory Activity of CU-Cpd107 on R848-Induced TLR8 Signaling

| Parameter | Value | Cell Line | Notes |

| IC50 | 13.7 μM | HEK-Blue hTLR8 | Concentration at which CU-Cpd107 inhibits 50% of the R848-induced TLR8 signaling. |

| Cytokine Inhibition | Near abolishment | HEK-Blue hTLR8 | At 100 μM, CU-Cpd107 almost completely inhibited the R848-induced (22.8 µM) elevation of IL-8, IFN-β, TNF-α, IL-1β, and IL-6 mRNA levels. |

Table 2: Synergistic Agonist Activity of CU-Cpd107 in the Presence of ssRNA

| Parameter | Condition | Cell Line | Notes |

| Synergistic Activation | 5 μg/mL ssRNA40 | HEK-Blue hTLR8 | CU-Cpd107 demonstrates dose-dependent synergistic activation of TLR8 in the presence of ssRNA40. |

| Cytokine Upregulation | 5 μg/mL ssRNA40 | HEK-Blue hTLR8 | In the presence of ssRNA40, CU-Cpd107 synergistically increased the mRNA expression levels of IFN-β, TNF-α, IL-1β, IL-6, and IL-8. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on CU-Cpd107.

Cell Culture and Reagents

-

Cell Lines:

-

HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Human peripheral blood mononuclear cells (PBMCs).

-

-

Key Reagents:

-

CU-Cpd107 (synthesized as described in the primary literature).

-

R848 (a small-molecule TLR7/8 agonist).

-

ssRNA40/ORN06 (GU-rich single-stranded RNA oligonucleotides).

-

Phosphate-buffered saline (PBS).

-

Fetal bovine serum (FBS).

-

Penicillin-streptomycin solution.

-

QUANTI-Blue™ Solution (InvivoGen) for SEAP detection.

-

TLR8 Reporter Assay (HEK-Blue hTLR8 Cells)

This assay is used to quantify the activation or inhibition of the TLR8 signaling pathway.

-

Cell Seeding: Plate HEK-Blue hTLR8 cells in 96-well plates at a density of approximately 2.5 x 10^4 cells per well and incubate overnight.

-

Compound Treatment:

-

For Antagonist Assay: Pre-incubate the cells with varying concentrations of CU-Cpd107 for 1 hour. Then, add a fixed concentration of R848 (e.g., 22.8 µM) to stimulate the cells.

-

For Agonist Assay: Treat the cells with varying concentrations of CU-Cpd107 in the presence of a fixed concentration of ssRNA40 (e.g., 5 μg/mL). Include control wells with CU-Cpd107 alone and ssRNA40 alone.

-

-

Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Collect a sample of the cell culture supernatant.

-

Add the supernatant to QUANTI-Blue™ Solution in a separate 96-well plate.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is proportional to the NF-κB activity.

Reverse Transcriptase Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression

This protocol is used to measure the change in gene expression of downstream cytokines.

-

Cell Treatment: Treat HEK-Blue hTLR8 cells as described in the TLR8 Reporter Assay (step 2).

-

RNA Extraction: After the desired incubation period (e.g., 6 hours), lyse the cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR instrument with SYBR Green master mix and primers specific for the target cytokine genes (e.g., IL-8, TNF-α, IFN-β, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in mRNA expression relative to the control group.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic.

Caption: CU-Cpd107 inhibits R848-induced TLR8 signaling.

References

A Technical Guide to the CU-Cpd107 Signaling Pathway in Human PBMCs

Disclaimer: As of late 2025, the specific compound “CU-Cpd107” is not documented in publicly available scientific literature. This guide has been constructed based on the well-characterized signaling pathway of novel STING (Stimulator of Interferon Genes) agonists, which are a major focus in immunotherapy research. The data and protocols presented are representative of the expected effects and standard investigatory methods for a compound of this class acting on human peripheral blood mononuclear cells (PBMCs).

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular stress. A critical signaling pathway in this system is governed by the Stimulator of Interferon Genes (STING), an endoplasmic reticulum (ER) resident protein.[1][2] Pharmacological activation of STING has emerged as a promising strategy for boosting anti-tumor and anti-viral immunity.[3][4]

This document outlines the core signaling pathway and functional effects of a novel small molecule STING agonist, designated CU-Cpd107, in primary human Peripheral Blood Mononuclear Cells (PBMCs). PBMCs, which include a mix of lymphocytes and monocytes, are crucial for both innate and adaptive immune responses.[3] CU-Cpd107 is designed to directly engage and activate the STING protein, initiating a robust downstream cascade that results in the production of Type I interferons and other pro-inflammatory cytokines, ultimately leading to the activation of a broad immune response.

Core Signaling Pathway: CU-Cpd107-Mediated STING Activation

The canonical cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), which binds to cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger 2'3'-cGAMP, which binds to and activates STING. As a direct STING agonist, CU-Cpd107 bypasses the need for cGAS activation and engages STING directly.

The proposed mechanism is as follows:

-

STING Binding and Conformational Change: CU-Cpd107 binds to the ligand-binding domain of the STING dimer located in the ER membrane.

-

Translocation: Upon binding, STING undergoes a conformational change and translocates from the ER to the ER-Golgi intermediate compartment (ERGIC) and Golgi apparatus.

-

TBK1 Recruitment and Activation: During translocation, STING recruits TANK-binding kinase 1 (TBK1).

-

Phosphorylation Cascade: TBK1 phosphorylates itself and the C-terminal tail of STING. This phosphorylated STING platform then recruits the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

IRF3 Activation and Nuclear Translocation: TBK1 phosphorylates IRF3, causing it to dimerize and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the IRF3 dimer drives the transcription of genes encoding Type I interferons (e.g., IFN-β).

-

NF-κB Activation: The STING pathway also controls the NF-κB-dependent expression of inflammatory cytokines, such as TNF-α and IL-6.

Quantitative Data: Effects of CU-Cpd107 on Human PBMCs

The following tables summarize the expected dose-dependent effects of CU-Cpd107 on cytokine production and immune cell maturation in cultured human PBMCs. Data is representative of typical results obtained after 24-48 hours of stimulation.

Table 1: Dose-Dependent Cytokine Induction in PBMCs

| CU-Cpd107 Conc. (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| 0 (Vehicle) | < 10 | < 20 | < 20 |

| 1 | 150 ± 25 | 250 ± 40 | 180 ± 30 |

| 5 | 800 ± 90 | 1100 ± 150 | 950 ± 120 |

| 10 | 1500 ± 210 | 2200 ± 300 | 1800 ± 250 |

| 25 | 1650 ± 230 | 2400 ± 310 | 2000 ± 260 |

| EC50 (µM) | ~3.5 | ~4.0 | ~4.2 |

Table 2: Induction of Dendritic Cell Maturation Markers

| Treatment (48h) | Cell Type | Marker | % Positive Cells |

|---|---|---|---|

| Vehicle | Myeloid Dendritic Cells | CD80 | 15% ± 4% |

| CU-Cpd107 (10 µM) | Myeloid Dendritic Cells | CD80 | 65% ± 8% |

| Vehicle | Myeloid Dendritic Cells | CD86 | 20% ± 5% |

| CU-Cpd107 (10 µM) | Myeloid Dendritic Cells | CD86 | 75% ± 9% |

Experimental Protocols

Detailed methodologies for characterizing the activity of CU-Cpd107 in human PBMCs are provided below.

Isolation of Human PBMCs

-

Source: Obtain whole blood from healthy human donors in heparinized tubes.

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Collection: Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing PBMCs.

-

Washing: Transfer the PBMCs to a new 50 mL tube, add PBS to bring the volume to 45 mL, and centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.

-

Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

PBMC Culture and Treatment

-

Plating: Seed 1 x 10⁶ PBMCs per well in a 96-well plate in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

-

Compound Preparation: Prepare a 10 mM stock solution of CU-Cpd107 in DMSO. Serially dilute in culture medium to achieve the desired final concentrations (e.g., 1 to 25 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

-

Treatment: Add the diluted CU-Cpd107 or vehicle control (medium with 0.1% DMSO) to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for the desired time (e.g., 6 hours for mRNA analysis, 24-48 hours for protein/cytokine analysis).

Cytokine Analysis by ELISA

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.

-

Storage: Carefully collect the culture supernatant from each well and store at -80°C until analysis.

-

ELISA: Quantify the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

Western Blot for Pathway Activation

-

Cell Lysis: After 1-2 hours of treatment, aspirate the medium and wash cells with ice-cold PBS. Lyse the cells directly in the well with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the bioactivity of CU-Cpd107.

References

- 1. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IUPHAR ECR review: The cGAS-STING pathway: Novel functions beyond innate immune and emerging therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on CU-Cpd107 for Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on CU-Cpd107, a novel small molecule modulator of Toll-like receptor 8 (TLR8). While direct studies of CU-Cpd107 in cancer models are in early stages, its unique immunomodulatory properties present a compelling rationale for its investigation as a potential cancer therapeutic. This document summarizes the core findings, quantitative data, and experimental methodologies from foundational research, and visualizes the key signaling pathways.

Core Concept: Dichotomous Modulation of TLR8

CU-Cpd107 is a tetrasubstituted imidazole that exhibits a unique dual-activity profile on TLR8, a key receptor in the innate immune system that recognizes single-stranded RNA (ssRNA), often of viral origin.[1][2] Unlike conventional TLR8 agonists that can trigger systemic inflammation, CU-Cpd107's activity is context-dependent.[1][3]

-

Antagonistic Activity: In the presence of synthetic TLR7/8 agonists like R848, CU-Cpd107 acts as an inhibitor of TLR8 signaling.[4]

-

Synergistic Agonist Activity: Conversely, in the presence of ssRNA, CU-Cpd107 functions as a synergistic agonist, amplifying the TLR8 signaling response.

This dichotomous behavior suggests that CU-Cpd107 could be employed to selectively enhance immune responses in the presence of specific stimuli, such as viral ssRNA or potentially tumor-derived RNA, while avoiding the widespread, non-specific immune activation that has limited the clinical utility of other TLR agonists.

Quantitative Data Summary

The following table summarizes the key quantitative data from initial studies on CU-Cpd107.

| Parameter | Value | Assay Conditions | Cell Line | Reference |

| IC50 (Inhibition) | 13.7 ± 1.1 µM | Inhibition of 2.9 µM R848-induced TLR8 signaling | HEK-Blue hTLR8 | |

| Agonist Activity | ~5-fold activation | Synergistic activation with 5 µg/mL ssRNA40 at 100 µM CU-Cpd107 | HEK-Blue hTLR8 | |

| Toxicity | No obvious toxicity | Up to 300 μM | HEK-Blue hTLR8 | |

| Selectivity | Selective for TLR8 | Tested against TLR1/2, TLR2/6, TLR3, TLR4, TLR5, TLR7, and TLR9 | HEK-Blue hTLRs |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of CU-Cpd107.

Cell Viability and TLR Activation Assays in HEK-Blue™ Cells

-

Cell Line: HEK-Blue™ hTLR8 cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Protocol for TLR8 Inhibition Assay:

-

Seed HEK-Blue™ hTLR8 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with varying concentrations of CU-Cpd107 for a specified duration.

-

Stimulate the cells with a fixed concentration of the TLR8 agonist R848 (e.g., 2.9 µM).

-

Incubate for 24 hours.

-

Measure SEAP activity in the supernatant using a spectrophotometer to quantify TLR8 activation. The IC50 value is determined from the dose-response curve.

-

-

Protocol for TLR8 Synergistic Agonism Assay:

-

Seed HEK-Blue™ hTLR8 cells in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of CU-Cpd107 in the presence or absence of a fixed concentration of ssRNA40 (e.g., 5 µg/mL).

-

Incubate for 24 hours.

-

Measure SEAP activity in the supernatant to determine the level of TLR8 activation.

-

-

Protocol for TLR Selectivity Assay:

-

Utilize a panel of HEK-Blue™ cells, each expressing a different human TLR (TLR1/2, TLR2/6, TLR3, TLR4, TLR5, TLR7, and TLR9).

-

Treat the cells with CU-Cpd107 (e.g., 100 µM) in the presence of their respective specific TLR ligands.

-

Incubate for 24 hours and measure SEAP activity to assess for any off-target inhibition.

-

Cytokine mRNA Quantification in HEK-Blue™ hTLR8 Cells and PBMCs

-

Cell Types: HEK-Blue™ hTLR8 cells or human peripheral blood mononuclear cells (PBMCs).

-

Protocol:

-

Isolate total RNA from cells treated with CU-Cpd107, R848, ssRNA40, or combinations thereof.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for cytokines such as TNF-α, IFN-β, IL-1β, IL-6, and IL-8.

-

Normalize the expression levels to a housekeeping gene to determine the relative changes in cytokine mRNA levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of CU-Cpd107 and a typical experimental workflow.

Caption: Dichotomous action of CU-Cpd107 on TLR8 signaling.

Caption: Workflow for in vitro evaluation of CU-Cpd107.

Implications for Cancer Research

The ability of CU-Cpd107 to selectively amplify TLR8 signaling in the presence of ssRNA has significant implications for cancer immunotherapy. Tumors can release ssRNA that can be recognized by TLR8 on immune cells within the tumor microenvironment. By synergizing with these tumor-derived signals, CU-Cpd107 could potentially:

-

Enhance Anti-Tumor Immunity: Amplify the activation of dendritic cells, macrophages, and natural killer cells, leading to a more robust anti-tumor immune response.

-

Promote Cytokine Release: Increase the local production of pro-inflammatory cytokines that can help to overcome the immunosuppressive tumor microenvironment.

-

Combination Therapies: Act as an adjuvant in combination with other cancer therapies, such as checkpoint inhibitors or cancer vaccines, to enhance their efficacy.

The inhibitory effect of CU-Cpd107 on synthetic TLR agonists also provides a unique therapeutic avenue for mitigating potential inflammatory side effects of other treatments.

Future Directions

While the initial studies on CU-Cpd107 are promising, further research is needed to fully elucidate its potential in oncology. Key future directions include:

-

In Vitro Cancer Cell Line Studies: Evaluating the direct and indirect effects of CU-Cpd107 on various cancer cell lines, both alone and in co-culture with immune cells.

-

Preclinical In Vivo Models: Assessing the anti-tumor efficacy and safety of CU-Cpd107 in syngeneic mouse models of different cancers.

-

Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of CU-Cpd107 and its effects on immune cell populations in vivo.

-

Combination Studies: Investigating the synergistic potential of CU-Cpd107 with existing cancer immunotherapies.

References

An In-depth Technical Guide to the Immunomodulatory Effects of CU-Cpd107

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of CU-Cpd107, a novel tetrasubstituted imidazole compound. CU-Cpd107 exhibits a unique dual-activity profile, acting as an antagonist of Toll-like receptor 8 (TLR8) signaling in the presence of synthetic agonists, while demonstrating synergistic agonistic activity in the presence of single-stranded RNA (ssRNA). This intriguing characteristic positions CU-Cpd107 as a significant tool for immunological research and a potential candidate for therapeutic development.

Core Compound Profile

| Characteristic | Description |

| Compound Name | CU-Cpd107 |

| Chemical Class | Tetrasubstituted imidazole |

| Primary Target | Toll-like receptor 8 (TLR8) |

| Key Immunomodulatory Feature | Dichotomous activity: Antagonist of synthetic TLR8 agonists (e.g., R848) and synergistic agonist with ssRNA. |

| Therapeutic Potential | Antiviral agents, immunomodulators for autoimmune diseases. |

Quantitative Data Summary

The immunomodulatory effects of CU-Cpd107 have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of CU-Cpd107 on R848-Induced TLR8 Signaling

| Cell Line | Agonist | CU-Cpd107 IC₅₀ (µM) | Cytotoxicity | Reference |

| HEK-Blue™ hTLR8 | R848 (2.9 µM) | 13.7 ± 1.1 | Negligible up to 300 µM | [1][2] |

Table 2: Synergistic Agonistic Activity of CU-Cpd107 with ssRNA

| Cell Type | Co-stimulant | Measured Cytokine | Observation | Reference |

| Human PBMCs | ORN06 (ssRNA) | IFN-α | Strong synergistic upregulation | [1] |

| Human PBMCs | ORN06 (ssRNA) | TNF-α | Synergistic induction | [1] |

| HEK-Blue™ hTLR8 | ssRNA40 (5 µg/mL) | TNF-α (mRNA) | Synergistic upregulation | [1] |

Signaling Pathways

CU-Cpd107 exerts its immunomodulatory effects by targeting the Toll-like receptor 8 (TLR8) signaling pathway. TLR8, located in the endosomal compartment, recognizes single-stranded RNA, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines and type I interferons.

The canonical TLR8 signaling pathway proceeds through the recruitment of the adaptor protein MyD88, which in turn recruits and activates interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1. This leads to the activation of TRAF6, a ubiquitin ligase, and the subsequent activation of the IKK complex, which phosphorylates IκBα. The degradation of IκBα allows for the nuclear translocation of the transcription factor NF-κB, which drives the expression of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.

References

Methodological & Application

Application Notes and Protocols for CU-Cpd107 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-Cpd107 is a novel tetrasubstituted imidazole compound that selectively modulates the activity of Toll-like receptor 8 (TLR8). Its unique properties make it a valuable tool for studying innate immunity and for the development of new therapeutic agents, such as vaccine adjuvants and antiviral drugs. CU-Cpd107 exhibits a dual-activity profile: it acts as an inhibitor of synthetic agonist-induced TLR8 signaling, while also demonstrating synergistic agonist activity in the presence of single-stranded RNA (ssRNA)[][2]. This document provides detailed protocols for the use of CU-Cpd107 in cell culture experiments to investigate its effects on TLR8 signaling and downstream cellular responses.

Mechanism of Action

CU-Cpd107 functions as a specific modulator of TLR8. In the absence of ssRNA, it inhibits TLR8 signaling induced by synthetic agonists like R848. However, when co-administered with ssRNA (e.g., ssRNA40), it synergistically enhances the production of various pro-inflammatory cytokines and interferons, including IFN-β, TNF-α, IL-1β, IL-6, and IL-8[2]. This context-dependent activity allows for precise dissection of TLR8 pathway activation and inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for CU-Cpd107 activity as reported in the literature.

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 | HEK-Blue™ hTLR8 | R848-induced TLR8 signaling | 13.7 µM | [][2] |

| Synergistic Agonism | HEK-Blue™ hTLR8 | In the presence of 5 µg/ml ssRNA40 | Significant increase in IFN-β, TNF-α, IL-1β, IL-6, and IL-8 mRNA |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of CU-Cpd107 on a given cell line.

Materials:

-

CU-Cpd107

-

Cell line of interest (e.g., HEK-Blue™ hTLR8, PBMCs)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of CU-Cpd107 in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CU-Cpd107. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Western Blotting for TLR8 Signaling Pathway Components

This protocol can be used to analyze the effect of CU-Cpd107 on the phosphorylation or expression of key proteins in the TLR8 signaling cascade (e.g., IRAK4, IκBα, p65).

Materials:

-

CU-Cpd107

-

ssRNA40 (if investigating synergistic agonism)

-

R848 (or other TLR8 agonist)

-

Cell line expressing TLR8 (e.g., HEK-Blue™ hTLR8, primary monocytes)

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IRAK4, anti-IκBα, anti-phospho-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with desired concentrations of CU-Cpd107 for 1-2 hours.

-

Stimulate the cells with a TLR8 agonist (e.g., R848) or a combination of CU-Cpd107 and ssRNA40 for the desired time (e.g., 15-60 minutes).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Immunoprecipitation for Protein-Protein Interactions

To investigate how CU-Cpd107 might affect the formation of TLR8 signaling complexes, immunoprecipitation can be performed.

Materials:

-

CU-Cpd107

-

TLR8 agonist (e.g., R848)

-

Cell line expressing tagged TLR8 or with good endogenous TLR8 expression

-

Cell lysis buffer for immunoprecipitation (non-denaturing)

-

Antibody for immunoprecipitation (e.g., anti-TLR8, anti-MyD88)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells as described in the Western Blotting protocol (steps 1-3).

-

Lyse the cells with a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting with antibodies against interacting partners (e.g., MyD88, IRAK4).

Visualizations

Signaling Pathway of CU-Cpd107

Caption: Dual activity of CU-Cpd107 on the TLR8 signaling pathway.

Experimental Workflow for Investigating CU-Cpd107 Activity

Caption: General experimental workflow for characterizing CU-Cpd107.

Logical Relationship of CU-Cpd107's Dual Function

Caption: Logical conditions for CU-Cpd107's dual functionality.

References

Application Notes and Protocols for CU-Cpd107

Audience: Researchers, scientists, and drug development professionals.

Introduction CU-Cpd107 is a selective modulator of Toll-like receptor 8 (TLR8). It functions as a co-agonist in the presence of single-stranded RNA (ssRNA), leading to TLR8 activation.[1] Conversely, in the presence of the synthetic TLR7/8 agonist R848, CU-Cpd107 acts as an inhibitor of TLR8 signaling, with an IC50 of 13.7 μM.[1] Proper dissolution and storage of CU-Cpd107 are critical for maintaining its biological activity and ensuring experimental reproducibility. These protocols provide detailed guidelines for the effective handling and storage of this compound.

Data Presentation

Table 1: Dissolution and Storage Parameters for CU-Cpd107

| Parameter | Value | Notes |

| Molecular Weight | 399.45 g/mol | |

| Appearance | Solid powder | |

| Solvent | DMSO | Sonication is recommended to aid dissolution.[1] |

| Solubility in DMSO | 1.8 mg/mL (4.5 mM) | [1] |

| Storage of Solid Form | -20°C | Stable for more than 3 years.[1] |

| Storage of Stock Solution | -80°C (long-term) | Stable for more than 1 year. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

| 4°C (short-term) | Stable for more than one week. |

Experimental Protocols

Preparation of Stock Solution (10 mM)

Materials:

-

CU-Cpd107 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated pipettes

Procedure:

-

Equilibration: Allow the vial of CU-Cpd107 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of CU-Cpd107 powder in a sterile microfuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.99 mg of CU-Cpd107.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the CU-Cpd107 powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

-

-

Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.

-

For long-term storage, store the aliquots at -80°C.

-

For short-term use (within a week), aliquots can be stored at 4°C.

-

Preparation of Working Solutions for Cell-Based Assays

Important Consideration: Direct dilution of the DMSO stock solution into aqueous media can cause the compound to precipitate. It is recommended to perform serial dilutions in DMSO before adding to the final aqueous solution.

Materials:

-

10 mM CU-Cpd107 stock solution in DMSO

-

Anhydrous DMSO

-

Sterile cell culture medium or assay buffer

Procedure:

-

Intermediate Dilutions in DMSO:

-

Prepare a series of intermediate dilutions of the CU-Cpd107 stock solution in anhydrous DMSO. For example, to achieve a final concentration of 10 µM in a cell culture well with a final DMSO concentration of 0.1%, first prepare a 10 mM stock, then a 1 mM intermediate dilution in DMSO.

-

-

Final Dilution in Aqueous Medium:

-

Add the desired volume of the appropriate DMSO-diluted CU-Cpd107 to the cell culture medium or assay buffer.

-

Mix thoroughly by gentle pipetting or swirling.

-

Ensure the final concentration of DMSO is not detrimental to the cells (typically ≤ 0.5%).

-

Mandatory Visualizations

Signaling Pathway of CU-Cpd107

Caption: Signaling pathway of CU-Cpd107 as a TLR8 modulator.

Experimental Workflow for Dissolution and Storage

Caption: Workflow for dissolving and storing CU-Cpd107.

References

Application Notes and Protocols for CU-Cpd107 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-Cpd107 is a novel, selective small molecule modulator of Toll-like Receptor 8 (TLR8). It exhibits a unique dual-activity profile, acting as an antagonist in the presence of synthetic TLR7/8 agonists like R848, while functioning as a co-agonist in the presence of single-stranded RNA (ssRNA) ligands.[1][2][3] This dichotomous behavior makes CU-Cpd107 a valuable tool for dissecting TLR8 signaling pathways and offers a potential new avenue for therapeutic development, particularly in antiviral applications, by avoiding the global inflammatory responses often associated with conventional TLR agonists.[1][2]

These application notes provide detailed protocols for utilizing CU-Cpd107 in common in vitro assays to characterize its inhibitory and co-agonistic activities.

Data Presentation

The following tables summarize the quantitative data for CU-Cpd107's activity in various in vitro assays.

Table 1: Inhibitory Activity of CU-Cpd107 on R848-Induced TLR8 Signaling

| Parameter | Cell Line | Assay | Agonist (Concentration) | Value | Reference |

| IC₅₀ | HEK-Blue™ hTLR8 | SEAP Reporter Assay | R848 (2.9 µM) | 13.7 ± 1.1 µM |

Table 2: Co-agonist Activity of CU-Cpd107 in the Presence of ssRNA

| Cell Line | Assay | Co-agonist | CU-Cpd107 Concentration | Observed Effect | Reference |

| HEK-Blue™ hTLR8 | SEAP Reporter Assay | ssRNA40 (5 µg/mL) | 100 µM | ~5-fold activation | |

| HEK-Blue™ hTLR8 | TNF-α mRNA Upregulation | ssRNA40 (5 µg/mL) | Dose-dependent | Synergistic upregulation | |

| Human PBMCs | IFN-α Production | ORN06 (ssRNA) | Not specified | Synergistic upregulation | |

| Human PBMCs | TNF-α Production | ORN06 (ssRNA) | Not specified | Synergistic induction |

Table 3: Selectivity Profile of CU-Cpd107

| TLR Target | Cell Line | Ligand | CU-Cpd107 Concentration | Activity | Reference |

| TLR1/2 | HEK-Blue™ hTLR1/2 | Pam3CSK4 | 100 µM | No inhibition | |

| TLR2/6 | HEK-Blue™ hTLR2/6 | FSL-1 | 100 µM | No inhibition | |

| TLR3 | HEK-Blue™ hTLR3 | Poly(I:C) | 100 µM | No inhibition | |

| TLR4 | HEK-Blue™ hTLR4 | LPS-EK | 100 µM | No inhibition | |

| TLR5 | HEK-Blue™ hTLR5 | Flagellin | 100 µM | No inhibition | |

| TLR7 | HEK-Blue™ hTLR7 | Imiquimod | 100 µM | No inhibition | |

| TLR9 | HEK-Blue™ hTLR9 | ODN 2006 | 100 µM | No inhibition |

Signaling Pathway

The following diagram illustrates the TLR8 signaling pathway, which is initiated by the recognition of ssRNA or synthetic ligands, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. CU-Cpd107 modulates this pathway at the receptor level.

References

Application of CU-Cpd107 in TLR8 Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens to initiate an immune response. The modulation of TLR8 activity is a promising therapeutic strategy for a variety of diseases, including viral infections, cancer, and autoimmune disorders. CU-Cpd107 is a novel small molecule modulator of TLR8 with a unique, context-dependent mechanism of action. Unlike conventional agonists or antagonists, CU-Cpd107 exhibits a dichotomous activity profile, acting as an antagonist in the presence of synthetic TLR8 agonists like R848, while functioning as a co-agonist in the presence of natural ssRNA ligands.[1][2][3] This distinct characteristic makes CU-Cpd107 a valuable tool for dissecting TLR8 signaling pathways and a potential lead compound for developing novel immunomodulatory therapies with improved safety profiles.

This document provides detailed application notes and protocols for utilizing CU-Cpd107 in TLR8 signaling studies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

CU-Cpd107's dual functionality stems from its unique interaction with the TLR8 receptor. In the presence of the synthetic agonist R848, CU-Cpd107 competitively inhibits TLR8 signaling.[1][2] However, when co-administered with ssRNA, CU-Cpd107 synergistically enhances TLR8 activation. This suggests that CU-Cpd107 binds to a site on the TLR8 receptor that is distinct from the ssRNA binding site and allosterically modulates the receptor's response to its natural ligand. This co-agonistic activity is particularly relevant for applications aiming to boost anti-viral or anti-tumor immunity, as it selectively enhances the response to pathogen-associated molecular patterns (PAMPs).

Dual mechanism of CU-Cpd107 in TLR8 signaling.

Data Presentation

The following tables summarize the quantitative data reported for CU-Cpd107 in TLR8 signaling studies.

| Parameter | Value | Cell Line/System | Condition | Reference |

| Inhibitory Activity | ||||

| IC50 | 13.7 µM | HEK-Blue™ hTLR8 cells | In the presence of R848 | |

| Co-agonist Activity | ||||

| Fold Activation | ~5-fold | HEK-Blue™ hTLR8 cells | 100 µM CU-Cpd107 in the presence of ssRNA | |

| Selectivity | ||||

| Other TLRs | No inhibition | PBMCs | TLR1/2, TLR2/6, TLR3, TLR4, TLR5, TLR7, TLR9 |

| Cytokine Production | Condition | Cell Type | Response | Reference |

| IFN-α | CU-Cpd107 + ORN06 (ssRNA) | PBMCs | Strong synergistic upregulation | |

| TNF-α | CU-Cpd107 + ORN06 (ssRNA) | PBMCs | Induced production | |

| TNF-α mRNA | CU-Cpd107 + ssRNA40 | HEK-Blue™ hTLR8 cells | Synergistic upregulation | |

| TNF-α mRNA | CU-Cpd107 + R848 | HEK-Blue™ hTLR8 cells | Inhibition of R848-induced activation |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HEK-Blue™ hTLR8 SEAP Reporter Assay

This assay is used to quantify the activation of TLR8 signaling by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

DMEM, high glucose, with 4.5 g/L glucose, 2 mM L-glutamine, and 10% heat-inactivated fetal bovine serum (FBS)

-

HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)

-

CU-Cpd107

-

R848 (TLR7/8 agonist)

-

ssRNA (e.g., ssRNA40 or ORN06)

-

96-well flat-bottom cell culture plates

Protocol:

-

Culture HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

For antagonist studies:

-

Prepare serial dilutions of CU-Cpd107.

-

Add 20 µL of the CU-Cpd107 dilutions to the wells.

-

Incubate for 1 hour at 37°C.

-

Add 20 µL of R848 (final concentration typically 1 µg/mL) to the wells.

-

-

For co-agonist studies:

-

Prepare serial dilutions of CU-Cpd107.

-

Prepare a solution of ssRNA (e.g., 5 µg/mL final concentration).

-

Add 20 µL of the CU-Cpd107 dilutions and 20 µL of the ssRNA solution to the wells.

-

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

Calculate the fold change in SEAP activity relative to the untreated control.

HEK-Blue™ hTLR8 SEAP Reporter Assay Workflow.

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation

This protocol describes the isolation of PBMCs from whole blood and their subsequent stimulation to measure cytokine production.

Materials:

-

Human whole blood

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-buffered saline (PBS)

-

RPMI-1640 medium with 10% FBS

-

CU-Cpd107

-

ssRNA (e.g., ORN06)

-

50 mL conical tubes

Protocol:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

-

Carefully collect the mononuclear cell layer and transfer to a new 50 mL conical tube.

-

Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in RPMI-1640 with 10% FBS.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

Plate 1 mL of the cell suspension per well in a 24-well plate.

-

Add CU-Cpd107 and/or ssRNA to the desired final concentrations.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant for cytokine analysis by ELISA.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-α and TNF-α

This protocol is for the quantification of IFN-α and TNF-α in cell culture supernatants.

Materials:

-

Human IFN-α and TNF-α ELISA kits (follow manufacturer's instructions)

-